molecular formula C16H13Cl2N3O2 B12014483 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B12014483
M. Wt: 350.2 g/mol
InChI Key: FBZUZRLXFLNWAV-DJKKODMXSA-N
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Description

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,5-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide lies in its specific substitution pattern on the benzylidene moiety, which can influence its reactivity and interaction with biological targets. This specific structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-5-2-3-8-13(10)20-15(22)16(23)21-19-9-11-6-4-7-12(17)14(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

FBZUZRLXFLNWAV-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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